[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride
CAS No.:
Cat. No.: VC17412353
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.
![[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride -](/images/structure/VC17412353.png)
Specification
Molecular Formula | C11H16ClNO |
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Molecular Weight | 213.70 g/mol |
IUPAC Name | [(2S,3R)-2-phenyloxolan-3-yl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H15NO.ClH/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1 |
Standard InChI Key | IFJZRGAXJZZOHL-NDXYWBNTSA-N |
Isomeric SMILES | C1CO[C@@H]([C@H]1CN)C2=CC=CC=C2.Cl |
Canonical SMILES | C1COC(C1CN)C2=CC=CC=C2.Cl |
Introduction
[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is a complex organic compound featuring a phenyloxolan ring structure with a methanamine group attached. This compound is notable for its specific stereochemistry, indicated by the (2S,3R) configuration, which plays a crucial role in its chemical behavior and biological interactions. The hydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various applications in medicinal chemistry.
Synthesis Methods
The synthesis of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include oxidation, reduction, and substitution reactions. Optimization of reaction conditions such as temperature, pressure, and solvents is crucial for maximizing yield and purity.
Synthesis Steps
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Starting Materials: Commonly involve phenyloxolan derivatives.
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Reaction Conditions: Include specific temperatures, pressures, and solvents to optimize yield.
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Purification Methods: Often involve chromatography or crystallization.
Biological Activity and Applications
[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride exhibits potential biological activity, primarily through interactions with biological receptors or enzymes. As an amine derivative, it may influence neurotransmitter systems or act as an enzyme inhibitor. Research on similar compounds suggests efficacy in modulating pathways related to neurological functions or metabolic processes.
Potential Applications
Application Area | Description |
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Medicinal Chemistry | Potential therapeutic applications due to its interaction with biological targets. |
Biochemistry | Used in studies involving enzyme or receptor interactions. |
Pharmacological Research | Serves as a ligand in binding studies or as a precursor for bioactive compounds. |
Comparison with Similar Compounds
[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is distinct from other phenyloxolan derivatives due to its specific stereochemistry. Compounds like (2R,5R)-5-phenyloxolan-2-ylmethanamine and (2R,3S)-2-phenyloxolan-3-ylmethanamine hydrochloride have different stereochemical configurations, potentially leading to different biological activities.
Comparison Table
Compound | Stereochemistry | Unique Aspects |
---|---|---|
[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride | (2S,3R) | Specific biological interactions |
(2R,5R)-5-phenyloxolan-2-ylmethanamine | Different | Potentially different biological activity |
(2R,3S)-2-phenyloxolan-3-ylmethanamine hydrochloride | Alternate | May exhibit distinct reactivity |
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